Stereochemical Identity: Glycosidic Bond Configuration Defines α-NADH Disodium Salt vs. β-NADH
α-NADH differs from β-NADH exclusively in the stereochemistry of the glycosidic bond between the ribose and dihydronicotinamide base: the nicotinamide moiety points upward in α-NAD(P)H and downward in β-NAD(P)H [1]. This stereochemical inversion is the basis for all functional differentiation between these two coenzyme forms and is not achievable through formulation changes with β-NADH (CAS 606-68-8) disodium salt.
| Evidence Dimension | Stereochemical configuration of the ribose-dihydronicotinamide glycosidic bond |
|---|---|
| Target Compound Data | α-configuration (nicotinamide oriented upward relative to ribose plane) |
| Comparator Or Baseline | β-NADH disodium salt (CAS 606-68-8): β-configuration (nicotinamide oriented downward) |
| Quantified Difference | Absolute stereochemical distinction; no intermediate or transitional state exists under physiological conditions |
| Conditions | Structural definition at the molecular level (C1′ anomeric center of the dihydronicotinamide ribose) |
Why This Matters
This stereochemical difference is the root cause of all functional divergence: procurement of β-NADH cannot replicate the α-anomer's behavior in any enzyme specificity assay, ion channel study, or coenzyme binding experiment, necessitating sourcing of authentic α-NADH disodium salt (CAS 108321-31-9).
- [1] MetaCyc / SRI International. Compound Class: α-NAD(P)H. The compounds differ in the stereo configuration of the bond between the ribose and the nicotinamide base, which points up in α-NAD(P)H and down in β-NAD(P)H. View Source
